

Personal protective equipment for handling C13-113-tri-tail

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Compound of Interest

Compound Name: C13-113-tri-tail

Cat. No.: B11935263

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Essential Safety and Handling Guide for C13-113-tri-tail

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling **C13-113-tri-tail**, an ionizable lipid critical for the formulation of lipid nanoparticles (LNPs) in advanced drug delivery systems. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.

Immediate Safety and Handling Protocols

While **C13-113-tri-tail** is shipped as a non-hazardous chemical, it is imperative to handle it with care in a laboratory setting.^[1] As a specific Safety Data Sheet (SDS) is not publicly available, the following recommendations are based on the general properties of ionizable lipids and standard laboratory safety practices.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the consistent use of appropriate PPE.

PPE Category	Item	Specifications
Eye Protection	Safety Glasses or Goggles	Must be worn at all times to protect from splashes.
Hand Protection	Chemical-Resistant Gloves	Nitrile or neoprene gloves are recommended. Inspect for tears before use.
Body Protection	Laboratory Coat	Fully fastened to protect against spills.
Respiratory Protection	Fume Hood	All handling of C13-113-tri-tail, especially when in solution, should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors.

Operational Plan: Handling and Storage

Proper handling and storage are vital for both safety and product efficacy.

Aspect	Procedure
Receiving	Inspect the packaging for any signs of damage upon arrival.
Storage	Store in a cool, dry, and dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended. [1]
Preparation	Allow the container to reach room temperature before opening to prevent condensation.
Weighing	Weigh the required amount in a chemical fume hood.
Dissolving	Typically dissolved in ethanol or other organic solvents. Perform this step in a fume hood.

Disposal Plan

Proper disposal of **C13-113-tri-tail** and associated waste is critical to prevent environmental contamination.

Waste Type	Disposal Procedure
Unused C13-113-tri-tail	Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
Contaminated Labware	Dispose of gloves, pipette tips, and other contaminated disposable materials in a designated chemical waste container.
Solvent Waste	Collect all solvent waste containing C13-113-tri-tail in a properly labeled hazardous waste container for pickup by environmental health and safety personnel.

Experimental Protocol: Formulation of Lipid Nanoparticles

This protocol outlines a general procedure for the formulation of lipid nanoparticles using **C13-113-tri-tail** for the encapsulation of nucleic acids (e.g., mRNA, siRNA).

Materials:

- **C13-113-tri-tail**
- Helper lipids (e.g., DSPC, Cholesterol)
- PEGylated lipid (e.g., DMG-PEG 2000)
- Nucleic acid cargo (in an appropriate acidic buffer, e.g., citrate buffer, pH 4.0)
- Ethanol (200 proof, RNase-free)

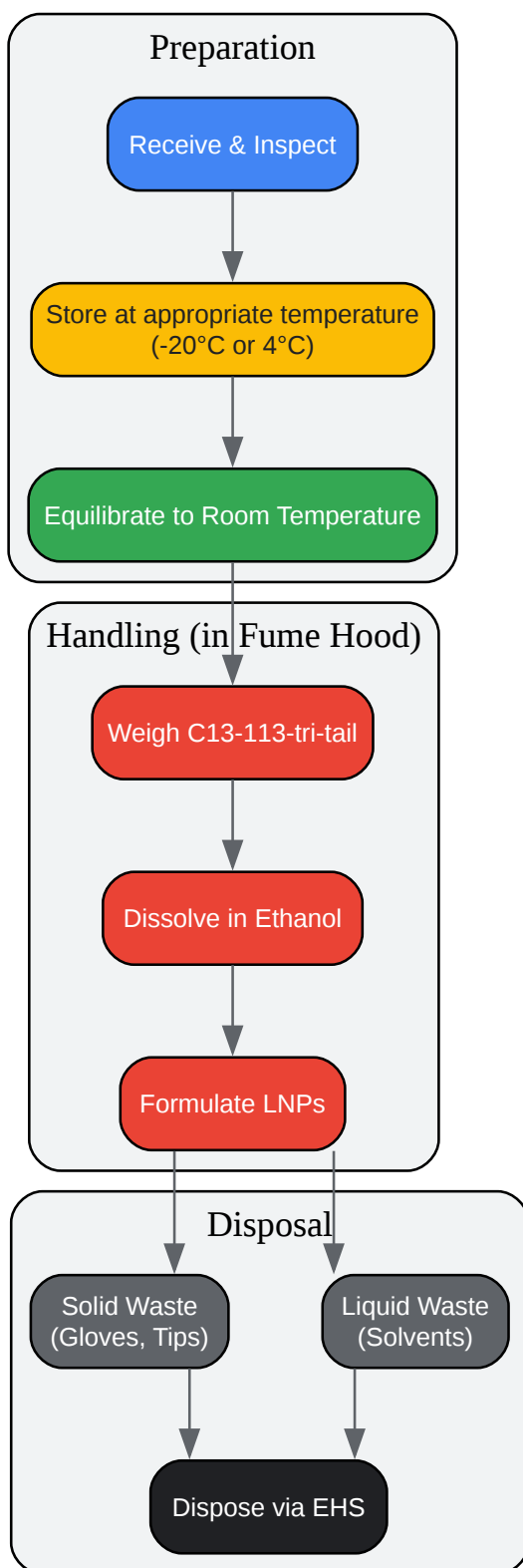
- Dialysis cassettes or other buffer exchange systems
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Lipid Stock Preparation:
 - Prepare individual stock solutions of **C13-113-tri-tail**, helper lipids, and PEGylated lipid in ethanol.
 - Combine the lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol.
- Nucleic Acid Preparation:
 - Dilute the nucleic acid cargo to the desired concentration in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
- LNP Formulation (Microfluidic Mixing):
 - Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another syringe.
 - Set the flow rates on the microfluidic mixing device to achieve the desired ratio of aqueous to organic phase (typically 3:1).
 - Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the lipids around the nucleic acid, forming LNPs.
- Buffer Exchange and Purification:
 - Immediately after formulation, dialyze the LNP solution against PBS (pH 7.4) to remove the ethanol and raise the pH. This will neutralize the surface charge of the ionizable lipid.
 - Perform dialysis for at least 6 hours with multiple buffer changes.
- Sterilization and Storage:

- Filter the final LNP formulation through a 0.22 μm sterile filter.
- Store the sterile LNP solution at 4°C.

Workflow for Handling C13-113-tri-tail



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Caption: A logical workflow for the safe handling of **C13-113-tri-tail**.

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References

- 1. medkoo.com [medkoo.com]
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